Home > Products > Screening Compounds P79662 > Lantibiotic 97518
Lantibiotic 97518 -

Lantibiotic 97518

Catalog Number: EVT-245446
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lantibiotic 97518 is derived from the actinomycete Planomonospora sp. DSM 14920. This organism is notable for its capacity to produce various bioactive compounds, including antibiotics. The classification of lantibiotic 97518 falls under the broader category of lantibiotics, which are further divided into two main classes: type A and type B. Type B lantibiotics, such as 97518, typically feature a globular structure and contain thioether linkages that are crucial for their biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of lantibiotic 97518 involves ribosomal translation followed by extensive post-translational modifications. Key methods utilized in the analysis of its synthesis include:

  • Genetic Cloning: The biosynthetic gene cluster responsible for the production of lantibiotic 97518 has been identified and cloned, allowing for further studies on its synthesis and regulation.
  • Analytical Techniques: Techniques such as Edman degradation, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to elucidate the structure and modifications of the peptide .

The process begins with the translation of a precursor peptide that undergoes enzymatic modifications to form the mature lantibiotic. These modifications include dehydration of specific residues to form dehydroamino acids, followed by cyclization through thioether bond formation.

Molecular Structure Analysis

Structure and Data

The molecular structure of lantibiotic 97518 has been characterized through various analytical methods. The primary structure consists of a sequence of amino acids that includes several modified residues. Notably, the structure revision indicated a shift in two amino acids along with reorganization of thioether bridges, which are critical for its function .

  • Thioether Bridges: These covalent bonds contribute to the stability and functionality of the peptide.
  • Modified Residues: The presence of lanthionine and methyllanthionine residues plays a significant role in its antimicrobial activity.
Chemical Reactions Analysis

Reactions and Technical Details

Lantibiotic 97518 primarily acts through inhibition of bacterial cell wall synthesis. Its mechanism involves binding to lipid II, a crucial precursor in peptidoglycan biosynthesis. The interactions lead to disruption in cell wall formation, ultimately resulting in bacterial cell lysis.

Key reactions include:

  • Binding to Lipid II: This interaction prevents the incorporation of building blocks into the growing peptidoglycan layer.
  • Induction of Membrane Permeability Changes: Lantibiotic 97518 can alter membrane integrity, leading to ion leakage and cell death .
Mechanism of Action

Process and Data

The mechanism by which lantibiotic 97518 exerts its antibacterial effects involves several steps:

  1. Binding: The peptide binds specifically to lipid II molecules located in the bacterial membrane.
  2. Inhibition: This binding inhibits further synthesis of peptidoglycan, essential for maintaining cell wall integrity.
  3. Cell Lysis: As a result of disrupted cell wall synthesis, bacteria become susceptible to osmotic pressure changes, leading to cell lysis.

Experimental data indicate that lantibiotic 97518 exhibits potent activity against resistant strains due to its unique binding affinity for lipid II .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lantibiotic 97518 possesses several notable physical and chemical properties:

These properties contribute to its potential as an antibiotic agent in therapeutic applications .

Applications

Scientific Uses

Lantibiotic 97518 holds promise for various scientific applications:

  • Antimicrobial Therapy: Due to its effectiveness against resistant bacterial strains, it is being explored as a potential treatment option for serious infections caused by multidrug-resistant organisms.
  • Research Tool: Its unique mechanism makes it valuable for studying bacterial cell wall biosynthesis and resistance mechanisms.
  • Biotechnology Applications: Potential use in developing new antimicrobial agents through structural modifications aimed at enhancing efficacy or reducing toxicity.
Introduction to Lantibiotic 97518

Historical Discovery and Nomenclature

Lantibiotic 97518 was first isolated in the early 2000s from fermentation broths of Planomonospora species. Initially designated by its experimental code "97518" based on its mass (2194 Da), it was later named planosporicin following the identification of its biosynthetic gene cluster [1] [7]. Early structural characterization in 2007 proposed a globular type B lantibiotic architecture with five thioether bridges [4]. However, a pivotal structure revision in 2009 by Maffioli et al. revealed critical errors: The peptide backbone was reinterpreted as a linear arrangement resembling nisin-like type AI lantibiotics, with a repositioned lanthionine ring topology [4]. This revision reclassified 97518 into the nisin subgroup and resolved prior inconsistencies in structure-activity models [4] [8]. Patent filings (EP1481986A1) in 2003–2004 documented its antibacterial spectrum prior to structural refinement, cementing "97518" as its identifier in early literature [7].

Table 1: Key Milestones in the Characterization of Lantibiotic 97518

YearEventSignificance
2003Initial isolation from Planomonospora sp.Discovery of antibacterial activity against Gram-positive pathogens [7]
2007First structural proposal (Type B lantibiotic)Misassignment as a mersacidin-like globular peptide [4]
2009Structure revision via NMR reanalysisCorrect reclassification as Type AI elongated peptide [4]
2013Biosynthetic gene cluster identification in P. albaEnabled genetic engineering and heterologous expression [1]

Taxonomic Origin of the Producing Organism

Lantibiotic 97518 is natively produced by rare soil-dwelling actinomycetes of the genus Planomonospora. This genus belongs to the family Streptosporangiaceae and exhibits a high genomic GC content (~70–74%) [1] [5]. Planomonospora strains form branched mycelia and produce clavate spores, thriving in diverse soils but primarily isolated from Mediterranean and Central African regions [5]. Metabolomic studies confirm that 97518 production is strain-specific, limited to certain phylogroups (notably Group S) within the genus [5]. Genomic sequencing of P. alba NRRL 18924 revealed a 15.5 kb biosynthetic cluster (designated psp) housing 15 genes essential for 97518 synthesis, export, and immunity [1] [8]. Heterologous expression in Nonomuraea spp. ATCC 39727 proved the cluster’s sufficiency for 97518 production [1]. Notably, Planomonospora’s metabolic richness extends beyond 97518, encompassing thiopeptides (e.g., siomycin) and siderophores, highlighting its biosynthetic versatility [5].

Table 2: Taxonomic and Genomic Features of Planomonospora spp.

CharacteristicDetailReference
PhylogenyFamily Streptosporangiaceae; forms 3 major phylogroups (S, A2, C) [5]
MorphologyBranched mycelium, clavate monospores, aerobic growth [1]
Genomic GC Content70–74% [1]
97518 ProductionRestricted to phylogroup S (e.g., P. alba NRRL 18924) [5]
Biosynthetic Cluster15.5 kb, 15 genes (pspA–pspV), located on chromosomal DNA [1] [8]

Table 3: Core Genes in the 97518 (Planosporicin) Biosynthetic Cluster

GeneProtein FunctionRole in BiosynthesisEvidence
pspAPrecursor peptide (52 aa)Encodes the 24-aa core peptide and leader sequenceKnockout abolishes production [1]
pspBDehydratase (LanB-like)Ser/Thr dehydration to Dha/DhbBioinformatics [8]
pspCCyclase (LanC-like)Lanthionine ring formationBioinformatics [8]
pspEFABC transporter + immunityExport and self-protectionHeterologous expression confers resistance [1]
pspRDNA-binding regulatorTranscriptional controlKnockout reduces production [1]

Significance in the Context of Antibiotic Resistance

Lantibiotic 97518 exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [6] [10]. Its mechanism involves high-affinity lipid II binding, disrupting cell wall biosynthesis. Structural studies confirm that its N-terminal domain (residues 1–12) shares a conserved motif with nisin and microbisporicin, enabling lipid II docking [1] [3]. Unlike nisin, however, 97518 lacks pore-forming activity, relying solely on cell wall inhibition [3].

Resistance to 97518 involves ABC transporter-mediated efflux. Pathogens like Clostridium difficile express Cpr-type transporters (e.g., CprABC), which recognize 97518 and extrude it via ATP-driven efflux [10]. Similarly, Bce-type systems in Bacillus subtilis confer cross-resistance to lipid II-targeting lantibiotics [10]. Crucially, 97518’s modified analogs evade these pumps more effectively due to reduced transporter affinity [6].

Table 4: Resistance Mechanisms Against Lantibiotic 97518

Resistance SystemPathogen ExampleMechanismImpact on 97518
Cpr-Type ABC TransportersClostridium difficileATP-dependent effluxHigh-level resistance [10]
Bce-Type ABC TransportersBacillus subtilisEfflux + membrane remodelingModerate resistance [10]
Cell Wall ModificationMRSALipid II mutation (rare)Reduced binding affinity [6]

Table 5: Structure-Activity Relationship (SAR) of 97518 Derivatives

VariantStructural ChangeActivity vs. MRSAResistance Evasion
Natural 97518Glu22, Asp24 (free acids)MIC: 4–8 μg/mLSusceptible to efflux
Di-amide derivativeGlu22(NH₂), Asp24(NH₂)MIC: 0.5–1 μg/mLReduced transporter recognition [6]
Mono-amide derivativeGlu22(NH₂), Asp24 (free acid)MIC: 1–2 μg/mLModerate improvement

Properties

Product Name

Lantibiotic 97518

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.